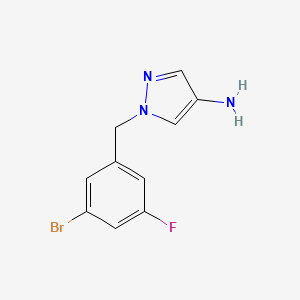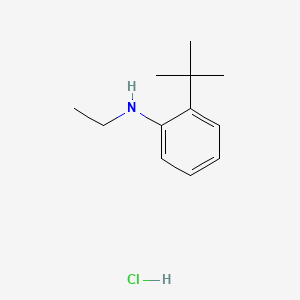![molecular formula C6H7N3O2 B13552819 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system, which includes a pyrazole ring fused to a pyrrole ring.
Métodos De Preparación
The synthesis of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear two functional positions. The annellation to generate the maleimide moiety of the bicycle is then studied. An efficient palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions in the C-6 position is also investigated from 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones .
Análisis De Reacciones Químicas
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as 1,4-dioxane. Major products formed from these reactions include polyfunctionalized pyrrolo[3,4-c]pyrazole derivatives .
Aplicaciones Científicas De Investigación
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid has several scientific research applications. It is used in medicinal chemistry as a pharmacophore for developing antibacterial, antifungal, and anticancer agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit the activity of certain enzymes, leading to various biological effects. For example, it has been reported to act as a phosphatase inhibitor, which can modulate cellular signaling pathways .
Comparación Con Compuestos Similares
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid can be compared with other similar compounds, such as pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. These compounds share a similar fused bicyclic ring system but differ in their functional groups and substitution patterns. The unique structure of this compound allows it to exhibit distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-3-1-8-9-4(3)2-7-5/h1,5,7H,2H2,(H,8,9)(H,10,11) |
Clave InChI |
CAJHCZALIIWAFI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=NN2)C(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





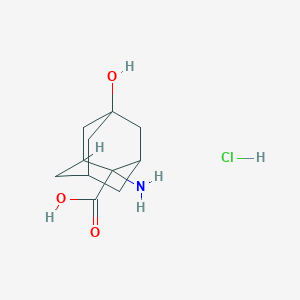
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
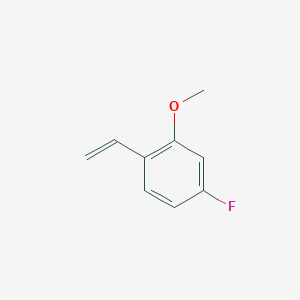
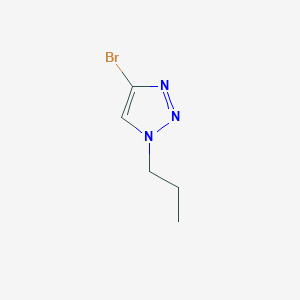
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
